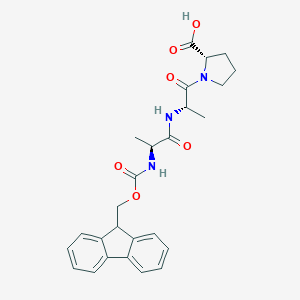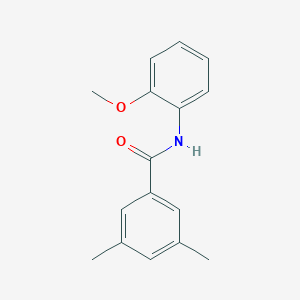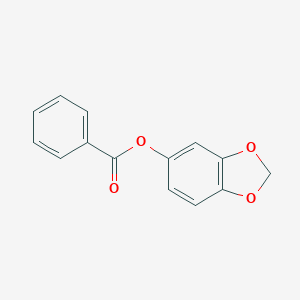
Sesamol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sesamol benzoate is a natural compound derived from sesame oil, which has been found to possess various biological activities. It is a polyphenolic compound that exhibits antioxidant, anti-inflammatory, and anticancer properties. Sesamol benzoate has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of Sesamol benzoate is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the body. Sesamol benzoate has been found to inhibit the activity of various enzymes and transcription factors that are involved in oxidative stress, inflammation, and cancer progression.
Biochemical and Physiological Effects:
Sesamol benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to improve antioxidant status by increasing the activity of antioxidant enzymes and reducing oxidative stress-induced damage. Sesamol benzoate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages And Limitations For Lab Experiments
Sesamol benzoate has several advantages for lab experiments. It is a natural compound that can be synthesized under mild reaction conditions and yields a high purity product. Sesamol benzoate is also readily available and can be easily obtained from sesame oil. However, Sesamol benzoate has some limitations for lab experiments. It is a polyphenolic compound that can undergo oxidation and degradation, which can affect its biological activity. Therefore, it is essential to store Sesamol benzoate under appropriate conditions to maintain its stability.
Future Directions
Sesamol benzoate has significant potential for therapeutic applications in various diseases. Future research should focus on elucidating the mechanism of action of Sesamol benzoate and identifying its molecular targets. Furthermore, the development of novel formulations and delivery systems can enhance the bioavailability and efficacy of Sesamol benzoate. Future research should also focus on conducting clinical trials to evaluate the safety and efficacy of Sesamol benzoate in humans.
Conclusion:
Sesamol benzoate is a natural compound derived from sesame oil that exhibits various biological activities. It possesses antioxidant, anti-inflammatory, and anticancer properties and has significant potential for therapeutic applications in various diseases. Sesamol benzoate can be synthesized by the esterification reaction of sesamol with benzoic acid and is readily available. Future research should focus on elucidating the mechanism of action of Sesamol benzoate and identifying its molecular targets. Furthermore, the development of novel formulations and delivery systems can enhance the bioavailability and efficacy of Sesamol benzoate.
Synthesis Methods
Sesamol benzoate can be synthesized by the esterification reaction of sesamol with benzoic acid in the presence of a catalyst. The reaction can be carried out under mild reaction conditions and yields a high purity product. The synthesis of Sesamol benzoate has been optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
Sesamol benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antioxidant properties that can protect the body against oxidative stress-induced damage. Sesamol benzoate has also been shown to exhibit anti-inflammatory properties that can reduce inflammation in the body. Furthermore, it has been found to possess anticancer properties that can inhibit the growth and proliferation of cancer cells.
properties
CAS RN |
16386-46-2 |
|---|---|
Product Name |
Sesamol benzoate |
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl benzoate |
InChI |
InChI=1S/C14H10O4/c15-14(10-4-2-1-3-5-10)18-11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2 |
InChI Key |
QMGRLEAYWWVZRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Other CAS RN |
16386-46-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



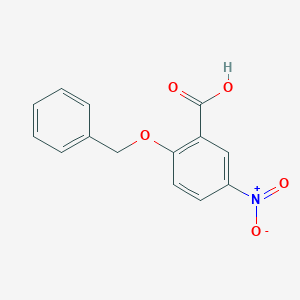
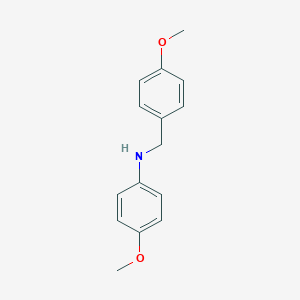
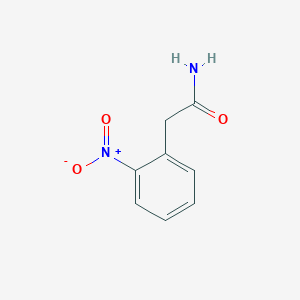
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
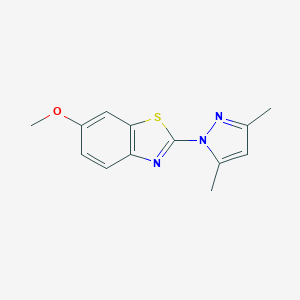
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
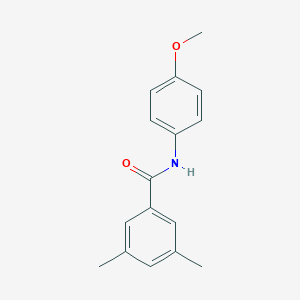
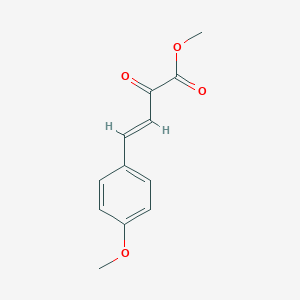
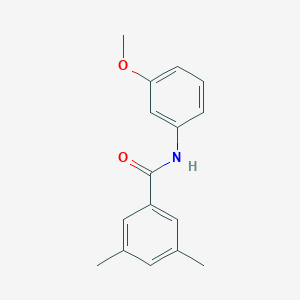
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
